1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Description
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine core substituted with two fluorine atoms at the 3,3-positions and a 3-bromophenylmethyl group at the 1-position. This structure combines lipophilic (bromophenyl) and electron-withdrawing (difluoro) motifs, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition . Its molecular formula is C₁₁H₁₂BrF₂N with a molecular weight of 285.14 .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-3-1-2-9(6-10)7-15-5-4-11(13,14)8-15/h1-3,6H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBNCSVZKLPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypothetical Synthesis Approach
Given the lack of direct information on the synthesis of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine , a plausible approach could involve combining known methods for synthesizing its components:
Synthesis of 3,3-Difluoropyrrolidine : This involves a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, and then an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is reduced using BH$$3$$.Me$$2$$S.
Introduction of the Bromophenylmethyl Group : This could be achieved through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, similar to those used in synthesizing related compounds like 1-(3-Bromophenyl)pyrrolidine .
Detailed Steps for Hypothetical Synthesis
Step 1: Preparation of 3,3-Difluoropyrrolidine
- Claisen Rearrangement : Convert a suitable precursor into an intermediate that can undergo a Claisen rearrangement.
- Ru(VIII)-Catalyzed Oxidation : Oxidize the intermediate to form 2,2-difluorosuccinic acid.
- Cyclization and Reduction : Cyclize the acid to form N-benzyl-3,3-difluoropyrrolidinone and reduce it using BH$$3$$.Me$$2$$S to obtain 3,3-difluoropyrrolidine.
Step 2: Introduction of the Bromophenylmethyl Group
- Nucleophilic Substitution or Cross-Coupling : Use a palladium-catalyzed reaction with a bromophenylmethyl halide or a similar reagent to introduce the bromophenylmethyl group onto the difluoropyrrolidine backbone.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Claisen Rearrangement | Precursor, catalyst | High temperature, inert atmosphere | Variable |
| Ru(VIII)-Catalyzed Oxidation | 2,2-Difluorosuccinic acid precursor, Ru(VIII) catalyst | Aqueous solution, controlled pH | High |
| Cyclization and Reduction | N-Benzyl-3,3-difluoropyrrolidinone, BH$$3$$.Me$$2$$S | Mild conditions, inert atmosphere | Good |
| Introduction of Bromophenylmethyl Group | Bromophenylmethyl halide, Pd catalyst, ligand | Solvent like toluene, elevated temperature | Moderate to High |
Challenges and Considerations
- Chemical Stability : The difluoropyrrolidine backbone may be sensitive to certain reaction conditions, requiring careful control of temperature and solvent choice.
- Stereochemistry : The introduction of the bromophenylmethyl group could lead to stereoisomers, necessitating careful analysis and purification.
- Palladium-Catalyzed Reactions : These reactions often require precise control over catalyst loading, ligands, and reaction conditions to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The carboxylic acid in 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid introduces hydrogen-bonding capacity, altering solubility and target interactions compared to the non-polar bromophenylmethyl group .
- Halogen Effects : Iodine in 1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine may enable radiolabeling for imaging studies, whereas bromine is typically used for steric bulk or halogen bonding .
Comparison with Other Derivatives
- Radical Cyclization : Chiral 3,3-difluoropyrrolidine derivatives (e.g., compound 78 in ) are synthesized via radical cyclization using CF₂ radical equivalents, achieving high stereoselectivity .
Biological Activity
1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a difluoropyrrolidine ring. The presence of the bromine atom and difluoromethyl group contributes to its unique reactivity and biological profile.
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromophenyl moiety may facilitate binding to various receptors or enzymes, leading to modulation of signaling pathways involved in cellular processes.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Preliminary investigations into related compounds indicate potential anticancer activity. The mechanism likely involves interference with cancer cell proliferation and apoptosis pathways.
Case Studies and Research Findings
A review of available literature reveals several studies that highlight the biological implications of similar compounds:
- Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of pyrrolidine exhibited significant antibacterial effects against Gram-positive bacteria .
- Anticancer Mechanisms : Research has shown that certain difluoropyrrolidine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(2-Chlorophenyl)methyl]-3,3-difluoropyrrolidine | Chlorine instead of Bromine | Moderate antimicrobial activity |
| 1-[(4-Fluorophenyl)methyl]-3,3-difluoropyrrolidine | Fluorine instead of Bromine | Strong anticancer properties |
Q & A
Q. What metabolomics approaches elucidate degradation pathways in hepatic models?
- Methodology :
- Incubate with human liver microsomes (1 mg/mL) and analyze via LC-HRMS/MS.
- Track metabolites using isotopic labeling (¹⁸O-H₂O for oxidative defluorination).
- Map metabolic pathways with MetaboAnalyst 5.0 and validate with CYP isoform assays .
Notes
- Methodological Depth : Answers emphasize experimental design, validation, and interdisciplinary approaches.
- Contradiction Management : Strategies for resolving conflicting data prioritize controlled variables and orthogonal assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
